molecular formula C4H3IO B3050849 Furan, 3-iodo- CAS No. 29172-20-1

Furan, 3-iodo-

Cat. No.: B3050849
CAS No.: 29172-20-1
M. Wt: 193.97 g/mol
InChI Key: RIXNIROIHWVYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 3-iodo-: is an organic compound with the molecular formula C₄H₃IO . It is a derivative of furan, where an iodine atom is substituted at the third position of the furan ring.

Scientific Research Applications

Chemistry: Furan, 3-iodo- is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its reactivity makes it valuable for constructing carbon-carbon bonds in synthetic chemistry .

Biology and Medicine: In medicinal chemistry, Furan, 3-iodo- derivatives have been explored for their potential biological activities. These compounds can serve as building blocks for the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: Furan, 3-iodo- is utilized in the development of materials with specific properties, such as polymers and advanced materials. Its incorporation into polymer backbones can enhance material properties like thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of “Furan, 3-iodo-” would depend on its specific use. In general, furan compounds can participate in various chemical reactions due to the reactivity of the furan ring . More specific mechanisms of action can be found in the referenced papers .

Safety and Hazards

Furan compounds, including “Furan, 3-iodo-”, can be hazardous. They are flammable and can cause skin and eye irritation. They may also cause genetic defects and organ damage with prolonged or repeated exposure . It’s important to handle these compounds with appropriate safety precautions .

Future Directions

The future directions for “Furan, 3-iodo-” and other furan compounds involve their use as platform chemicals derived from biomass . They can be economically synthesized from biomass and used to produce a wide range of compounds . The development of more efficient and cost-effective synthesis methods is a key area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of furan using iodine and a suitable oxidizing agent. For instance, the reaction of furan with iodine monochloride (ICl) in the presence of a catalyst can yield Furan, 3-iodo-. Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .

Industrial Production Methods: While specific industrial production methods for Furan, 3-iodo- are not extensively documented, the general principles of iodination reactions can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions: Furan, 3-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted furans depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Furan derivatives with additional functional groups.

    Reduction Products: Deiodinated furans or other reduced forms.

Comparison with Similar Compounds

  • Furan, 2-iodo-
  • Furan, 2-bromo-
  • Furan, 3-bromo-
  • Thiophene, 3-iodo-

Comparison: Furan, 3-iodo- is unique due to the position of the iodine atom on the furan ring, which influences its reactivity and the types of reactions it can undergo. Compared to Furan, 2-iodo-, the 3-iodo- derivative may exhibit different reactivity patterns in substitution and coupling reactions. Similarly, the presence of iodine versus bromine in compounds like Furan, 3-bromo- affects the compound’s reactivity and the conditions required for reactions .

Furan, 3-iodo- stands out for its versatility in synthetic applications and potential biological activities, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-iodofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IO/c5-4-1-2-6-3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNIROIHWVYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183429
Record name Furan, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29172-20-1
Record name Furan, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029172201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan, 3-iodo-
Reactant of Route 2
Reactant of Route 2
Furan, 3-iodo-
Reactant of Route 3
Reactant of Route 3
Furan, 3-iodo-
Reactant of Route 4
Reactant of Route 4
Furan, 3-iodo-
Reactant of Route 5
Reactant of Route 5
Furan, 3-iodo-
Reactant of Route 6
Furan, 3-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.